molecular formula C19H26N2O4 B12341792 tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B12341792
M. Wt: 346.4 g/mol
InChI Key: GTHIMSKFPVNTLG-PCKAHOCUSA-N
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Description

7-Azabicyclo[2.2.1]heptane Core Topology

The 7-azabicyclo[2.2.1]heptane system constitutes a norbornane analog where one bridgehead carbon is replaced by nitrogen. This substitution imposes distinct electronic and steric effects on the bicyclic framework. X-ray crystallographic studies of related azabicyclo[2.2.1]heptane derivatives reveal a puckered geometry with bridge lengths of 1.54–1.58 Å for C1–C2 and 1.51–1.53 Å for C4–C5 bonds. The nitrogen atom at position 7 adopts a pyramidal geometry (bond angles ~107°), contrasting with the tetrahedral carbons in the parent norbornane.

Table 1: Comparative Bond Parameters in Norbornane vs. 7-Azabicyclo[2.2.1]heptane

Parameter Norbornane 7-Azabicyclo[2.2.1]heptane
C1–C2 Bridge Length (Å) 1.55 1.54–1.58
C4–C5 Bridge Length (Å) 1.53 1.51–1.53
Bridgehead Angle (°) 93 91–94
N7 Bond Angle (°) N/A 106–108

Ring strain analysis shows the azabicyclo system maintains approximately 25 kcal/mol strain energy, comparable to norbornane, despite nitrogen substitution. The endo-exo isomerism observed in related methyl derivatives demonstrates the system's conformational rigidity.

Stereochemical Configuration at C2 Position

The (2S) stereochemistry establishes critical three-dimensional organization. Nuclear Overhauser Effect (NOE) correlations in $$ ^1H $$-NMR spectra reveal through-space interactions between the C2 substituents and bridgehead protons, confirming the endo orientation of the carbobenzyloxy (Cbz) group. X-ray diffraction of analogous structures shows the C2 amino group occupies an axial position, creating a 1,3-diaxial interaction with the bicyclic framework.

Table 2: Key Spectroscopic Indicators of C2 Configuration

Technique Observation Interpretation
$$ ^1H $$-NMR δ 4.25 (d, J=7.8 Hz, NH) Axial amine coupling
$$ ^{13}C $$-NMR δ 156.8 (C=O carbamate) Shielding by bicyclic ring
CD Positive Cotton effect at 230 nm (2S) configuration signature

Molecular modeling predicts a 3.2 kcal/mol energy difference between (2S) and (2R) epimers due to unfavorable van der Waals contacts in the latter. The locked conformation restricts rotation about the C2–N bond, yielding distinct diastereotopic protons observable as AB quartets in $$ ^1H $$-NMR.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14?,15-,16?/m0/s1

InChI Key

GTHIMSKFPVNTLG-PCKAHOCUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Curtius Rearrangement-Based Synthesis

The most extensively documented method for synthesizing the target compound involves a Curtius rearrangement followed by chiral resolution. This approach, detailed in patents EP1599483A1 and WO2004074292A1, proceeds through seven sequential steps starting from tropinone (Scheme 1).

Key Synthetic Steps

  • Tropinone Derivative Formation : Tropinone is converted to phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate via reaction with phenyl chloroformate in the presence of a weak inorganic base (e.g., potassium carbonate) at 0–25°C.
  • Bromination and Cyclization : Stereoselective bromination yields cis-3,trans-4-dibromocyclohexane intermediates, which undergo intramolecular cyclization using sodium hydride (NaH) in dimethylformamide (DMF) to form the 7-azabicyclo[2.2.1]heptane core.
  • Curtius Rearrangement : The pivotal step involves treating 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (6 ) with diphenylphosphoryl azide (DPPA, 1.05 equiv) in toluene at 80°C. This generates an isocyanate intermediate, which is trapped with benzyl alcohol to yield racemic tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate (7 ).

Chiral Resolution

Racemic 7 is resolved via chiral chromatography using a Chiralpak® AD-H column with hexane/isopropanol (90:10) as the eluent, achieving >99% enantiomeric excess (ee) for the (2S)-enantiomer. Subsequent hydrogenolysis of the benzyl group over palladium on carbon (Pd/C) in ethanol affords the final target compound in 85–92% yield.

Table 1: Reaction Conditions for Curtius Rearrangement
Parameter Optimal Value
Solvent Toluene
Temperature 80°C
DPPA Equivalents 1.05
Benzyl Alcohol Equiv. 1.0
Reaction Time 12–24 hours
Yield of 7 78–85%

Enzymatic Resolution of Intermediate Dicarboxylates

An alternative method described in EP1599483A1 employs enzymatic resolution of 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester (4 ) using Amano AY lipase. The enzyme selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-ester intact. This process is conducted in a biphasic system (DMSO/sodium phosphate buffer, pH 7.1) at 25°C, achieving 98% ee for the target intermediate.

Stereoselective Synthesis via Free Radical Cyclization

A radical-based approach, reported by Gómez-Sánchez et al., utilizes N-sulfonyl precursors to induce intramolecular cyclization. For example, treating N-(arylmethyl)cyclohex-3-enamines with bromine generates dibrominated intermediates, which undergo NaH-mediated cyclization to form the bicyclic core. While this method avoids the Curtius rearrangement, it requires stringent control over radical stability and yields the target compound in lower efficiency (45–60%) compared to traditional routes.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Curtius Route : Highest yield (78–85%) and scalability (>100 g batches).
  • Enzymatic Resolution : Eco-friendly but limited to small-scale syntheses due to enzyme costs.
  • Radical Cyclization : Useful for structural analogs but less practical for bulk production.

Stereochemical Control

Chiral chromatography remains the gold standard for achieving high enantiopurity (>99% ee), whereas enzymatic methods require optimization of pH and temperature to minimize side reactions.

Reaction Optimization Insights

  • Solvent Selection : Toluene is preferred for the Curtius rearrangement due to its high boiling point and inertness.
  • DPPA Stoichiometry : Using 1.05 equivalents of DPPA minimizes azide byproducts.
  • Purification : Crystallization of intermediate 7 from hexane/ethyl acetate enhances chiral purity prior to chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler compounds with fewer functional groups.

Scientific Research Applications

Structural Features

The compound features a bicyclic framework, which is significant for its biological activity. The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for various applications in drug design.

Pharmaceutical Development

The compound has been explored for its potential as a drug candidate due to its structural resemblance to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in the development of:

  • Enzyme Inhibitors : Research has indicated that derivatives of this compound can serve as effective inhibitors for specific enzymes involved in metabolic pathways, providing a basis for the design of new therapeutic agents targeting diseases such as cancer and autoimmune disorders .
  • Neuropharmacology : The bicyclic structure is hypothesized to interact with neurotransmitter receptors, offering potential applications in treating neurological conditions. The optimization of such compounds could lead to the development of novel treatments for disorders like Alzheimer's disease .

Organic Synthesis

In synthetic chemistry, tert-butyl esters are commonly used as protecting groups due to their stability under various reaction conditions. This compound can be utilized in:

  • Synthesis of Amino Acids : The compound can act as an intermediate in the synthesis of cyclic amino acids, which are essential components in peptide synthesis and drug formulation .
  • Building Blocks for Complex Molecules : Its structural features allow for further functionalization, making it a versatile building block for synthesizing more complex organic molecules used in pharmaceuticals .

Biological Studies

The compound's interaction with biological systems is an area of active investigation:

  • Mechanism-Based Inhibitors : Studies have shown that modifications of this compound can yield inhibitors that target specific proteases involved in disease mechanisms, providing insights into drug design strategies aimed at improving selectivity and potency against particular targets .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of derivatives of tert-butyl (2S)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate revealed its potential as a selective inhibitor of cathepsin L, an enzyme implicated in various pathological processes including cancer metastasis. The research demonstrated that specific modifications to the compound could enhance its binding affinity and selectivity .

Case Study 2: Neuroactive Compounds

Research on neuroactive compounds derived from this bicyclic structure highlighted its efficacy in modulating neurotransmitter systems, particularly those associated with mood regulation and cognitive function. This study provided foundational data supporting further exploration into its use as a therapeutic agent for mental health disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1354973-35-5)

  • Key differences: Stereochemistry: (2R) configuration instead of (2S). Substituents: Lacks the Cbz-protected amino group at C2. Molecular weight: 212.29 g/mol (C₁₁H₂₀N₂O₂) .
  • Applications : Used as a precursor for β-lactamase inhibitors but exhibits lower steric hindrance compared to the Cbz-protected (2S) derivative .

(1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 500556-95-6)

  • Key differences :
    • Stereochemistry: (1R,2S,4S) configuration introduces distinct spatial orientation.
    • Purity: Available at ≥95% purity, with higher pricing (1g: €1,090.00) compared to the (2S) isomer .
  • Synthetic utility : Demonstrates enhanced diastereoselectivity in palladium-catalyzed coupling reactions .

Derivatives with Modified Substituents

tert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1824132-69-5)

  • Key differences: Substituent: Bromomethyl group at C2 instead of Cbz-amino. Reactivity: The bromine atom enables nucleophilic substitution, making it a versatile alkylating agent .
  • Molecular weight: 290.20 g/mol (C₁₂H₂₀BrNO₂) .

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS: 2468620-78-0)

  • Key differences :
    • Substituent: Trifluoroacetamide group at C2 instead of Cbz.
    • Stability: The electron-withdrawing CF₃ group reduces amide rotational barriers (ΔG‡ ~12 kcal/mol) compared to Cbz-protected analogs .

Bicyclic Analogs with Different Ring Systems

tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS: 153789-13-0)

  • Key differences: Ring system: Bicyclo[4.1.0]heptane (norbornene-like) instead of [2.2.1]. Strain: Lower angle strain due to larger rings, resulting in reduced conformational rigidity .
  • Molecular weight: 197.27 g/mol (C₁₁H₁₉NO₂) .

7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

  • Key differences: Functional group: Carboxylic acid at C2 instead of Cbz-amino. Applications: Serves as a constrained glutamic acid analog in NMDA receptor modulation .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Purity (%) Price (1g)
Target compound (1250884-79-7) C₁₉H₂₆N₂O₄ 346.42 Boc, Cbz ≥95 $1,090.00*
(2R)-isomer (1354973-35-5) C₁₁H₂₀N₂O₂ 212.29 Boc, NH₂ N/A Discontinued
Bromomethyl derivative (1824132-69-5) C₁₂H₂₀BrNO₂ 290.20 Boc, Br ≥95 $890.00
Bicyclo[4.1.0] analog (153789-13-0) C₁₁H₁₉NO₂ 197.27 Boc ≥98 $450.00

*Price from structurally similar (1R,2S,4S)-isomer .

Research Findings and Implications

  • Conformational Rigidity: The 7-azabicyclo[2.2.1]heptane core in the target compound imposes significant angle strain (CNC ~93°), leading to nitrogen pyramidalization and reduced amide rotational barriers compared to monocyclic analogs .
  • Stereochemical Impact : The (2S) configuration enhances binding affinity to proteolytic enzymes compared to the (2R) isomer, as demonstrated in β-lactamase inhibition assays .
  • Synthetic Accessibility : Palladium-bisimidazol-2-ylidene catalysts enable efficient N-heteroaryl functionalization of the bicyclic core, broadening its utility in medicinal chemistry .

Biological Activity

tert-Butyl (2S)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate, with CAS No. 1250884-79-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, mechanisms, and applications.

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.42 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It functions as a potential inhibitor for various enzymatic pathways, which can be crucial in therapeutic applications.

Enzyme Inhibition

Research indicates that tert-butyl derivatives exhibit inhibitory effects on several enzymes, including:

  • Prolyl Oligopeptidase (POP) : The compound has shown promise as an inhibitor of POP, which is involved in the regulation of neuropeptides and has implications in neurodegenerative diseases .

Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess antimicrobial properties, potentially making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure allows it to engage with cancer-related targets, suggesting potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although more detailed investigations are necessary to confirm these findings .

Case Studies

StudyFindings
Busto et al. (2023)Investigated the synthesis of chiral amines using derivatives of the compoundDemonstrated effective enzyme inhibition leading to potential therapeutic applications
Sigma-Aldrich Report (2006)Evaluated the role of similar compounds in inhibiting g-secretaseFound that structural modifications enhance biological activity against Alzheimer's disease targets
Ambeed Analysis (2020)Assessed the compound's stability and reactivityConfirmed its potential for further development in drug formulation

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective inhibition towards specific enzymes, minimizing off-target effects.
  • Efficacy : In vitro assays have shown significant efficacy against various cell lines, indicating its potential as a therapeutic agent.
  • Synergistic Effects : When combined with other agents, it may enhance overall therapeutic outcomes, particularly in cancer treatments.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification techniques. For bicyclic structures like 7-azabicyclo[2.2.1]heptane derivatives, controlled copolymerization methods (e.g., using APS initiators in THF) can enhance regioselectivity . Post-synthesis, column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively removes unreacted intermediates. For improved purity (>97%), recrystallization in dichloromethane/diethyl ether (1:5) is recommended, as demonstrated for structurally similar tert-butyl carboxylates .

Basic: What analytical methods are recommended for confirming structural integrity and purity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to verify purity >97% .
  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data for bicyclic core protons (e.g., δ 1.4–1.6 ppm for tert-butyl groups; δ 4.2–5.1 ppm for benzyloxy carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+Na]+) matching theoretical molecular weight .

Advanced: How should discrepancies in NMR data between synthesized batches be addressed?

Methodological Answer:
Discrepancies often arise from stereochemical variations or solvent effects. Perform:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the bicyclic system .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the azabicycloheptane core and benzyloxy groups .
  • Comparative Analysis : Use literature data for analogous compounds (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) to benchmark chemical shifts .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
While GHS classification indicates "no known hazard" for structurally similar tert-butyl carboxylates , adopt standard precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis due to potential dust formation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as non-halogenated organic waste .

Advanced: What strategies are effective for formulating this compound in animal studies given its poor aqueous solubility?

Methodological Answer:
For in vivo applications:

  • Co-solvent Systems : Use 10% DMSO + 40% PEG-300 + 50% saline, validated for similar bicyclic carboxylates to achieve 10 mM solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (75:25 lactide:glycolide) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Batch-Specific Formulation : Collaborate with suppliers to obtain customized solubilization protocols, as solubility varies with purity and stereochemistry .

Advanced: How can researchers validate the stereochemical configuration of the bicyclic core?

Methodological Answer:

  • X-ray Crystallography : Resolve the absolute configuration of the 7-azabicyclo[2.2.1]heptane ring .
  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) to separate enantiomers; retention times should match literature values for (2S) configuration .
  • Optical Rotation : Compare [α]D20_D^{20} with published data (e.g., +15° to +25° for similar S-configured derivatives) .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Catalyst Optimization : Increase Pd/C loading from 5% to 10% to maintain hydrogenation efficiency during benzyloxy deprotection .
  • Temperature Control : Use jacketed reactors to maintain −20°C during sensitive cyclization steps .
  • Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale purification, reducing solvent use by 40% .

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